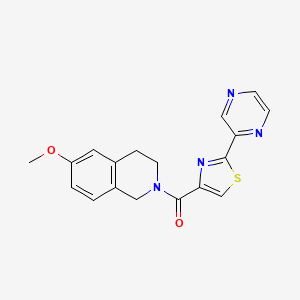
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a synthetic derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N5O3 with a molecular weight of 337.33 g/mol. The structure features a methoxy group on the isoquinoline moiety and a thiazole ring substituted with a pyrazine group, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Studies suggest that compounds with similar structures can inhibit specific enzymes involved in cancer proliferation. For instance, derivatives containing oxadiazole rings have shown significant inhibition of RET kinase activity, which is crucial in various cancers .
- Antioxidant Activity : The presence of heteroatoms (nitrogen and sulfur) in the thiazole and pyrazine rings may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : Some isoquinoline derivatives exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with GABA receptors .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Effects : A study on benzamide derivatives indicated that compounds similar to the target molecule showed moderate to high potency in inhibiting RET kinase activity. This suggests that this compound could be a promising candidate for further development as an antitumor agent .
- Neuroprotective Studies : Research comparing various HDAC inhibitors highlighted that some isoquinoline derivatives provided neuroprotection against oxidative stress-induced neuronal death. This points to the potential use of the compound in neurodegenerative disease models .
- Synthetic Pathways and Analogues : The synthesis of this compound often involves multi-step organic reactions, including Pictet-Spengler cyclization for the isoquinoline moiety and subsequent modifications to introduce the thiazole and pyrazine groups. This synthetic versatility allows for the exploration of various analogues with potentially enhanced biological activities.
属性
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-14-3-2-13-10-22(7-4-12(13)8-14)18(23)16-11-25-17(21-16)15-9-19-5-6-20-15/h2-3,5-6,8-9,11H,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRREKYYQONVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














